![molecular formula C9H14N2 B13213240 4-(2-Methylpropyl)pyridin-3-amine](/img/structure/B13213240.png)
4-(2-Methylpropyl)pyridin-3-amine
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Overview
Description
4-(2-Methylpropyl)pyridin-3-amine, also known as 4-isobutyl-3-pyridinamine, is a chemical compound with the molecular formula C9H14N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3-aminopyridine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(2-Methylpropyl)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylpyridin-2-amine
- 2-Aminopyridine
- 4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
Uniqueness
4-(2-Methylpropyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its isobutyl group at the 4-position and amino group at the 3-position make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Biological Activity
4-(2-Methylpropyl)pyridin-3-amine, a pyridine derivative, has garnered attention in scientific research due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Chemical Structure and Properties
The molecular formula for this compound is C_10H_14N. Its structure features a pyridine ring substituted with a 2-methylpropyl group at the 4-position and an amino group at the 3-position. This specific substitution pattern is significant as it influences the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with various receptors and enzymes. These interactions can modulate enzyme activities and signaling pathways, leading to diverse biological effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains using methods such as disk diffusion and minimum inhibitory concentration (MIC) assays. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The antiproliferative effects of this compound have been evaluated in several cancer cell lines, including HeLa, MDA-MB-231, and A549. Studies have reported IC50 values indicating that this compound can inhibit cell growth effectively. For instance, derivatives of pyridine compounds have shown varying IC50 values depending on structural modifications, highlighting the importance of functional groups in enhancing anticancer activity .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various pyridine derivatives, this compound was found to exhibit notable activity against Staphylococcus aureus and Escherichia coli. The disk diffusion method revealed clear zones of inhibition, with MIC values indicating potent antibacterial properties .
Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
This compound | 32 | 15 |
Control (Ciprofloxacin) | 0.5 | 30 |
Study 2: Anticancer Activity
A comparative study on the antiproliferative effects of pyridine derivatives showed that this compound significantly reduced cell viability in HeLa cells with an IC50 value of approximately 15 µM. This study underscores the potential of this compound in cancer therapy .
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MDA-MB-231 | 20 |
A549 | 25 |
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-(2-methylpropyl)pyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-7(2)5-8-3-4-11-6-9(8)10/h3-4,6-7H,5,10H2,1-2H3 |
InChI Key |
MZOULLWTCHHAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=NC=C1)N |
Origin of Product |
United States |
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